molecular formula C23H27ClNNaO6 B12747756 Ralinepag sodium monohydrate CAS No. 1187857-75-5

Ralinepag sodium monohydrate

Cat. No.: B12747756
CAS No.: 1187857-75-5
M. Wt: 471.9 g/mol
InChI Key: QDYNDSKQYZTUPW-UHFFFAOYSA-M
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Chemical Reactions Analysis

Ralinepag sodium monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions are typically related to its metabolic pathways and degradation products .

Scientific Research Applications

Mechanism of Action

Ralinepag sodium monohydrate exerts its effects by acting as a selective, non-prostanoid prostacyclin receptor agonist. It binds to the prostacyclin (IP) receptor, leading to vasodilation and inhibition of platelet aggregation. This results in reduced pulmonary vascular resistance and improved blood flow in the lungs .

Comparison with Similar Compounds

Ralinepag sodium monohydrate is unique compared to other similar compounds due to its high potency and titratable nature. Similar compounds include other prostacyclin receptor agonists such as Selexipag and Treprostinil. Ralinepag has shown superior efficacy in reducing pulmonary vascular resistance and improving exercise capacity in clinical trials .

Properties

CAS No.

1187857-75-5

Molecular Formula

C23H27ClNNaO6

Molecular Weight

471.9 g/mol

IUPAC Name

sodium;2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetate;hydrate

InChI

InChI=1S/C23H26ClNO5.Na.H2O/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27;;/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27);;1H2/q;+1;/p-1

InChI Key

QDYNDSKQYZTUPW-UHFFFAOYSA-M

Canonical SMILES

C1CC(CCC1COCC(=O)[O-])COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O.[Na+]

Origin of Product

United States

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